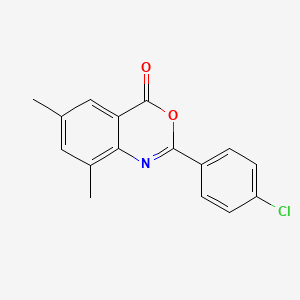

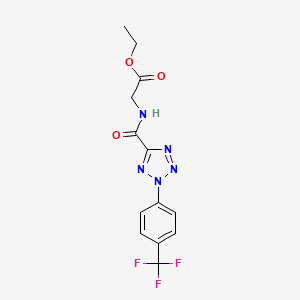

2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a derivative of the 1,4-dihydro-2H-3,1-benzoxazin-2-one class. These compounds are of interest due to their potential pharmacological activities. The specific structure of this compound suggests it may have unique properties and possible applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzoxazinone derivatives has been reported in the literature. For instance, a one-pot procedure to synthesize 3-chloromethyl-2(3H)-benzothiazolones from triazines and chlorocarbonylsulfenyl chloride has been described, which could potentially be adapted for the synthesis of benzoxazinone derivatives . Additionally, a catalytic asymmetric chlorocyclization of 2-vinylphenylcarbamates has been developed to produce chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, which could be a step towards synthesizing the compound . Furthermore, a three-component synthesis approach has been utilized for the preparation of 2-imino-1,4-benzoxazines, which could provide insights into the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is crucial for their biological activity. X-ray analysis has been used to unambiguously establish the structures of several crystalline benzoxazine derivatives, which is essential for understanding the relationship between structure and function .

Chemical Reactions Analysis

The reactivity of the chlorine atom in the benzothiazolone derivatives has been explored, with successful substitution by various nucleophiles such as potassium acetate, p-toluenethiolate ion, and sodium azide . This reactivity could be relevant for further functionalization of the benzoxazinone core of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are closely related to their structure. For example, the presence of a chlorine atom and the substitution pattern on the benzoxazinone ring can significantly influence the compound's reactivity and pharmacological profile. Compound 4, a 4-phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one, has shown anticonvulsant activity and low acute toxicity in mice, indicating the potential for therapeutic applications . These findings suggest that the physical and chemical properties of 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one would be worth investigating for similar activities.

科学的研究の応用

Antimicrobial Activity

A series of derivatives of 2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, including different aromatic substitutions, were synthesized and their antimicrobial activities assessed. These derivatives, supported by spectral data (FTIR, H1 NMR), were compared against the drug Amoxicillin, indicating their potential as antimicrobial agents (Askar, Mohammed, & Abdalgane, 2018).

Hypolipidemic Effects

Research on a series of 4H-3,1-benzoxazin-4-ones revealed their hypolipidemic properties, showing significant hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating effects in hypercholesterolemic and normolipidemic rats. This activity was particularly notable for derivatives with a 4-(1,1-dimethylethyl)phenyl group at the 2-position, indicating a potential for development into therapeutic agents to manage lipid levels (Fenton et al., 1989).

Antioxidant and Antitumor Activities

The compound 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one and its derivatives exhibited significant antioxidant and antitumor activities. These synthesized compounds, characterized by EI-MS and NMR spectroscopy, underwent biological activity studies against antioxidant and antitumor activities, presenting a new perspective on the therapeutic potential of these derivatives (El-Moneim, El‐Deen, & El-Fattah, 2011).

Chemical Transformations and Synthesis

Research into chemical transformations involving 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one derivatives has led to the development of new synthetic methods and pathways for creating a variety of biologically active compounds. For example, catalytic asymmetric chlorocyclization of 2-vinylphenylcarbamates using a newly developed organocatalyst facilitated the synthesis of chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives. These derivatives could then be converted into diverse bioactive agents, showcasing the versatility of 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one in synthetic chemistry (Yu, Huang, & Deng, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHLWGZEOMJCOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)

![Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2549001.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)